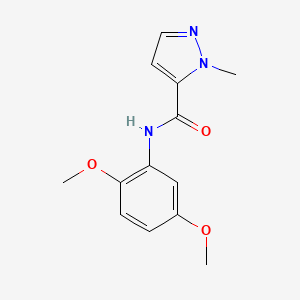![molecular formula C18H17Cl2NO3 B5315363 5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)
5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCM and is known to possess several unique properties that make it an ideal candidate for various scientific studies.
Mechanism of Action
The mechanism of action of DCM is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in tumor growth and neurodegeneration. DCM has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DCM has been shown to possess several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Studies have also shown that DCM can reduce oxidative stress and prevent cell death in certain cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in scientific research is its unique chemical structure, which makes it an ideal candidate for various studies. However, one of the limitations of using DCM is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the study of DCM. One area of research could focus on the development of more effective methods for synthesizing DCM. Another area of research could focus on the identification of the specific enzymes and receptors that DCM targets, which could lead to the development of more targeted therapies. Additionally, further studies could be conducted to investigate the potential use of DCM in the treatment of other diseases beyond cancer and neurodegeneration.
Synthesis Methods
DCM can be synthesized using a variety of methods, including the reaction of 2-methylphenol with 3,4-dichloroaniline and morpholine in the presence of a suitable catalyst. Another method involves the reaction of 2-methylphenol with 3,4-dichlorobenzoyl chloride and morpholine in a solvent system.
Scientific Research Applications
DCM has been extensively studied for its therapeutic potential in several scientific fields, including cancer research, neurology, and pharmacology. Studies have shown that DCM possesses anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, DCM has been shown to exhibit neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-2-3-13(9-16(11)22)18(23)21-6-7-24-17(10-21)12-4-5-14(19)15(20)8-12/h2-5,8-9,17,22H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVSGPVILJQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)

![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)

![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)

![5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5315374.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)